N-(2,3-dimethylphenyl)-3-(3-{[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide
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Overview
Description
N-(2,3-dimethylphenyl)-3-(3-{[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide is a complex organic compound that features a unique combination of functional groups, including a triazole ring, an oxadiazole ring, and a sulfanyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-3-(3-{[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Oxadiazole Ring Formation: The oxadiazole ring is often formed through the reaction of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Sulfanyl Group Introduction: The sulfanyl group is introduced by reacting the triazole derivative with a thiol compound.
Final Coupling: The final step involves coupling the intermediate with 2,3-dimethylphenylamine and propanoyl chloride under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the triazole ring, potentially leading to ring-opening or hydrogenation products.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole or oxadiazole derivatives.
Substitution: Halogenated, nitrated, or alkylated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, N-(2,3-dimethylphenyl)-3-(3-{[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, this compound is studied for its potential as an antimicrobial, antifungal, or anticancer agent. The presence of the triazole and oxadiazole rings is particularly significant, as these moieties are known to interact with biological targets effectively.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with enzymes and receptors makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
Industrially, the compound may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-3-(3-{[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide involves its interaction with specific molecular targets such as enzymes, receptors, or DNA. The triazole and oxadiazole rings can form hydrogen bonds, coordinate with metal ions, or participate in π-π stacking interactions, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dimethylphenyl)-3-(3-{[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)butanamide
- N-(2,3-dimethylphenyl)-3-(3-{[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)pentanamide
Uniqueness
The uniqueness of N-(2,3-dimethylphenyl)-3-(3-{[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H22N6O2S |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-3-[3-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]-1,2,4-oxadiazol-5-yl]propanamide |
InChI |
InChI=1S/C22H22N6O2S/c1-14-7-6-10-17(15(14)2)23-19(29)11-12-20-24-18(28-30-20)13-31-22-25-21(26-27-22)16-8-4-3-5-9-16/h3-10H,11-13H2,1-2H3,(H,23,29)(H,25,26,27) |
InChI Key |
WSDATTNAMJXEAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CCC2=NC(=NO2)CSC3=NNC(=N3)C4=CC=CC=C4)C |
Origin of Product |
United States |
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